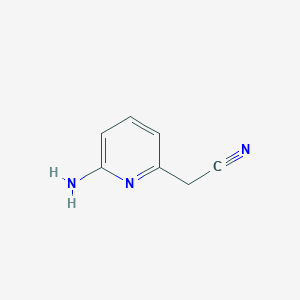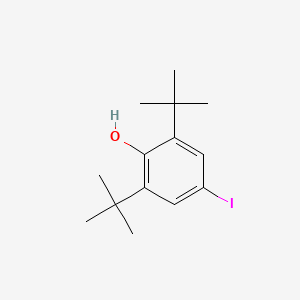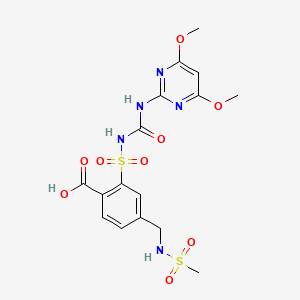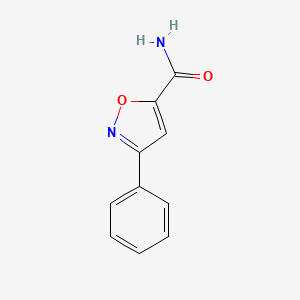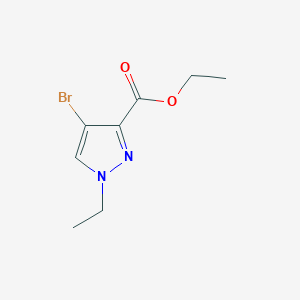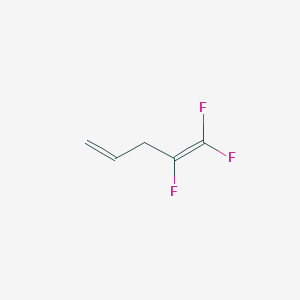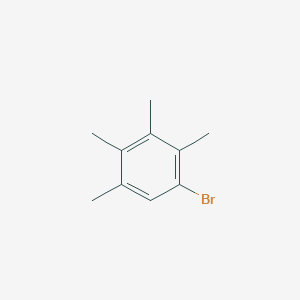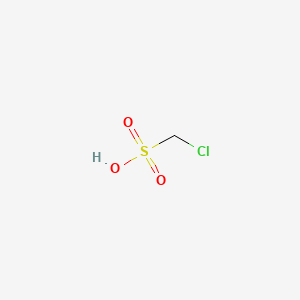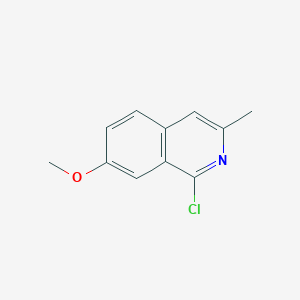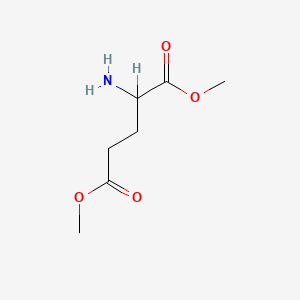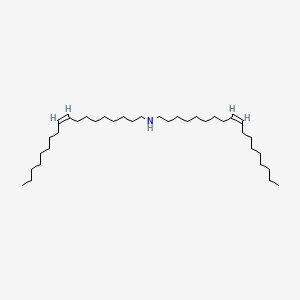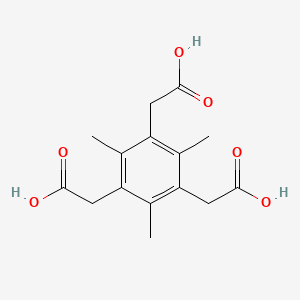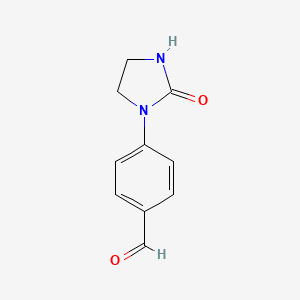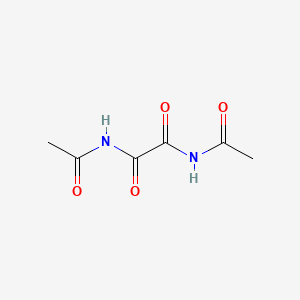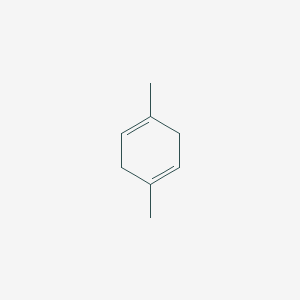
1,4-Dimethylcyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethylcyclohexa-1,4-diene is an organic compound characterized by a six-membered ring with two methyl groups attached at the 1 and 4 positions. This compound is a derivative of cyclohexa-1,4-diene, where the presence of methyl groups influences its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclohexa-1,4-diene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the desired cyclohexadiene derivative. The reaction typically requires a catalyst and specific temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to maximize output and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diene into cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
1,4-Dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,4-dimethylcyclohexa-1,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to act as a dienophile in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparación Con Compuestos Similares
Cyclohexa-1,4-diene: The parent compound without methyl groups.
1,2-Dimethylcyclohexa-1,4-diene: A similar compound with methyl groups at different positions.
1,5-Dimethylcyclohexa-1,4-diene: Another derivative with methyl groups at the 1 and 5 positions
Uniqueness: 1,4-Dimethylcyclohexa-1,4-diene is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
4074-22-0 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
1,4-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3,6H,4-5H2,1-2H3 |
Clave InChI |
SUXVTICOXXNSKI-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=CC1)C |
SMILES canónico |
CC1=CCC(=CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


